Prostaglandin E2-d4-1-glyceryl ester
Description
Properties
Molecular Formula |
C23H34D4O7 |
|---|---|
Molecular Weight |
430.6 |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i8D2,11D2 |
InChI Key |
RJXVYMMSQBYEHN-OJBVHVGOSA-N |
SMILES |
O=C1[C@H](C/C=CCC([2H])([2H])C([2H])([2H])C(OCC(CO)O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1 |
Synonyms |
PGE2-d4-1-glyceryl ester |
Origin of Product |
United States |
Methodological Advancements in the Synthesis and Derivatization of Prostaglandin E2 D4 1 Glyceryl Ester for Research Applications
Strategies for Deuterium (B1214612) Isotope Incorporation in Eicosanoid Analog Synthesis
The introduction of stable isotopes, such as deuterium (²H or D), into complex biomolecules like eicosanoids is a fundamental requirement for their use as internal standards in quantitative analysis. alfa-chemistry.comnih.gov For Prostaglandin (B15479496) E2-d4-1-glyceryl ester, the deuterium atoms are specifically located at the 2, 2', 3, and 3' positions of the carboxylic acid chain. bertin-bioreagent.com This specific labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal standard for mass spectrometry. nih.gov
Several strategies are employed for incorporating deuterium into lipid molecules. A common approach involves the use of deuterated starting materials in the synthetic pathway. nih.gov For instance, the synthesis can be designed to utilize precursors that already contain deuterium at the desired positions. Another powerful technique is the use of deuterated water (D₂O) as a solvent or reagent during specific reaction steps, which can facilitate the exchange of protons for deuterons at certain positions. nih.gov In vivo studies have shown that providing deuterated water to organisms can lead to the incorporation of deuterium into newly synthesized lipids, including palmitate and cholesterol. nih.gov While this in vivo method is useful for metabolic studies, the targeted synthesis of a specifically labeled standard like PGE2-d4-1-glyceryl ester relies on precise, controlled chemical reactions in a laboratory setting. alfa-chemistry.com The goal is to achieve high isotopic enrichment, with purities often exceeding 99% for the deuterated forms (d1-d4), ensuring the reliability of quantitative assays. caymanchem.comnetascientific.com
Esterification Techniques for Glyceryl Ester Formation in Research-Oriented Chemical Synthesis
The formation of the glyceryl ester is a key step in the synthesis of Prostaglandin E2-d4-1-glyceryl ester. This involves creating an ester linkage between the carboxyl group of the deuterated prostaglandin E2 backbone and one of the hydroxyl groups of glycerol (B35011). This process can be achieved through various chemical and enzymatic methods.
In a typical chemical synthesis, the esterification of a fatty acid (or its analog) with glycerol can be catalyzed by an acid. frontiersin.org However, this method can lead to a mixture of products, including mono-, di-, and triglycerides, as well as isomeric monoglycerides (B3428702) (1- and 2-glyceryl esters). Research shows that the initial product of many prostaglandin glyceryl ester syntheses is the 2-glyceryl ester (2-PGE2-G), where the prostaglandin is attached to the central carbon of the glycerol backbone. nih.gov This 2-glyceryl ester moiety is known to equilibrate rapidly in aqueous media to the more thermodynamically stable 1(3)-glyceryl ester. caymanchem.comnih.gov This rearrangement results in a mixture that is typically around 90% of the 1-glyceryl ester and 10% of the 2-glyceryl ester. caymanchem.comnetascientific.com
To overcome the lack of regioselectivity, chemoenzymatic approaches have been developed. These methods utilize enzymes to catalyze the esterification reaction with high specificity. For instance, a chemoenzymatic synthesis for 2-PGE2-G has been described that yields the product essentially free of the rearranged 1(3)-isomer, providing a significant advantage over purely chemical methods. nih.gov The choice of synthesis strategy depends on the desired final product; for creating a standard that reflects the equilibrium mixture found in biological systems, a chemical synthesis might be appropriate, whereas a chemoenzymatic approach is superior for studying the specific biological activities of the less stable 2-glyceryl ester. nih.govnih.gov
Advanced Purification and Characterization Methodologies for Isotope-Labeled Lipid Standards in Academic Laboratories
The purity and structural integrity of an isotope-labeled standard are critical for its function. Therefore, advanced analytical techniques are essential for the purification and characterization of this compound. nih.gov
Purification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purifying prostaglandin derivatives. acs.org By using a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase, it is possible to separate the desired glyceryl ester from starting materials, byproducts, and even its regioisomers (1-glyceryl vs. 2-glyceryl ester). nih.govacs.org The ability to resolve these isomers is crucial, as their biological activities and stability can differ significantly. nih.gov
Characterization: Once purified, the identity and isotopic enrichment of the compound must be rigorously confirmed.
Mass Spectrometry (MS): This is the primary technique for analyzing isotope-labeled compounds. alfa-chemistry.comnih.gov Coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), MS can confirm the molecular weight of the compound, which will be higher than the unlabeled version due to the incorporated deuterium atoms. For PGE2-d4-1-glyceryl ester, the formula weight is 430.6, reflecting the addition of four deuterium atoms. caymanchem.com Tandem MS (MS/MS) can further be used to fragment the molecule, providing structural information and confirming the location of the deuterium labels. nih.gov
These methodologies ensure that the final product meets the high standards required for a reliable internal standard in quantitative lipidomics research. alfa-chemistry.comcaymanchem.com
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-2,2,3,3-d₄ acid, 1-glycerol ester | bertin-bioreagent.comcaymanchem.com |
| Molecular Formula | C₂₃H₃₄D₄O₇ | caymanchem.comnetascientific.com |
| Formula Weight | 430.6 | caymanchem.comnetascientific.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.comnetascientific.com |
| Physical Form | A solution in acetonitrile | caymanchem.com |
| Primary Application | Internal standard for GC- or LC-MS quantification | bertin-bioreagent.comcaymanchem.com |
Chemoenzymatic and Stereoselective Approaches in Prostaglandin Ester Synthesis for Research Purposes
Controlling the stereochemistry—the specific three-dimensional arrangement of atoms—is one of the greatest challenges in prostaglandin synthesis. nih.govnih.govrsc.org Prostaglandins (B1171923) possess multiple chiral centers, and their biological activity is highly dependent on the correct stereoconfiguration. wikipedia.org
Stereoselective Chemical Synthesis: Modern organic synthesis employs highly stereoselective reactions to construct the complex prostaglandin skeleton. The synthesis of PGE2 analogs often starts from a well-defined chiral building block, such as the commercially available benzoyl-protected Corey's lactone aldehyde. nih.gov From this starting point, the two side chains of the prostaglandin are installed using stereoselective reactions. For example, the Horner-Wadsworth-Emmons reaction can be used to create the α-side chain with an E-configuration double bond, while a stereoselective Wittig reaction can install the ω-side chain. nih.govnih.gov These methods provide precise control over the geometry of the double bonds and the stereochemistry of the hydroxyl groups on the side chain.
Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes. The biosynthesis of natural prostaglandin glyceryl esters involves the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme, followed by the action of specific prostaglandin synthases. nih.govnih.gov Researchers can mimic this pathway in the lab. A particularly elegant chemoenzymatic synthesis of 2-PGE2-G has been developed, which provides the 2-glyceryl ester with high regioselectivity and stereopurity, avoiding the isomeric mixture often produced by purely chemical methods. nih.gov This approach is invaluable for producing specific isomers for biological testing, allowing researchers to probe the distinct roles of 2-PGE2-G versus its 1-glyceryl counterpart. nih.govnih.gov
Interactive Table 2: Comparison of Synthesis and Analysis Strategies
| Aspect | Method | Description | Key Advantages | Source |
|---|---|---|---|---|
| Deuterium Labeling | Chemical Synthesis | Use of deuterated precursors or reagents (e.g., D₂O) in a multi-step synthesis. | Precise control over label position and high isotopic enrichment. | nih.govnih.gov |
| Esterification | Chemical Synthesis | Acid-catalyzed reaction of the prostaglandin with glycerol. | Simpler procedure, yields a thermodynamically stable equilibrium mixture. | caymanchem.comfrontiersin.org |
| Esterification | Chemoenzymatic Synthesis | Enzyme-catalyzed esterification to produce a specific regioisomer. | High regioselectivity (e.g., produces 2-glyceryl ester without rearrangement). | nih.gov |
| Purification | HPLC | Separation based on polarity using a C18 column. | Effective separation of isomers and impurities. | nih.govacs.org |
| Characterization | LC-MS/MS | Confirms molecular weight, isotopic enrichment, and structural fragments. | High sensitivity and specificity; gold standard for quantitative analysis. | nih.govnih.gov |
| Characterization | NMR Spectroscopy | Determines the precise 3D structure and confirms the position of labels. | Unambiguous structural elucidation and confirmation of isomeric purity. | nih.gov |
Advanced Analytical Methodologies Employing Prostaglandin E2 D4 1 Glyceryl Ester As a Research Tool
Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Eicosanoid and Lipid Mediator Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of eicosanoids due to its high selectivity and sensitivity, which allows for the simultaneous measurement of numerous lipid mediators without the need for chemical derivatization. nih.govnih.gov This methodology is particularly suited for profiling prostaglandin (B15479496) glyceryl esters and related compounds. nih.gov The use of deuterated internal standards, such as PGE2-d4-1-glyceryl ester, is fundamental to this approach, correcting for analyte loss during sample preparation and variations in instrument response. nih.gov
Method Development for Absolute and Relative Quantification in Complex Biological Matrices
The development of robust LC-MS/MS methods is crucial for accurately quantifying prostaglandin glyceryl esters in intricate biological samples like tissue homogenates and cell cultures. nih.govresearchgate.net A key step in method development is the optimization of mass spectrometric parameters for each analyte, often using standard compounds and their deuterated internal standards, like PGE2-d4. mdpi.comulisboa.pt
Researchers report the validation of single-run UPLC-MS/MS quantification methods that can simultaneously measure endocannabinoid-derived mediators, such as prostaglandin-glycerol esters (PG-Gs), alongside classical prostaglandins (B1171923). nih.govresearchgate.net The process involves purifying analytes from the biological matrix using techniques like solid-phase extraction (SPE), followed by chromatographic separation and quantification on a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) mode. nih.govnih.gov Quantification is achieved through stable isotope dilution, employing deuterated analogues like PGE2-d4-1-glyceryl ester for PG-Gs and other corresponding standards (e.g., PGE2-d4) for classical prostaglandins. nih.govnih.gov This ensures high accuracy and corrects for variability during the analytical process. nih.gov
Application in Targeted Lipidomics of Prostaglandin Glyceryl Esters and Related Eicosanoids
Targeted lipidomics using LC-MS/MS enables the specific and sensitive quantification of a predefined set of lipids, including prostaglandin glyceryl esters (PG-Gs) and other eicosanoids. nih.gov This approach is vital for understanding the biochemical pathways shared by arachidonic acid and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), which can both be metabolized by COX-2 to form various prostaglandins and prostaglandin glyceryl esters, respectively. nih.govresearchgate.net
Methodologies have been successfully applied to quantify these lipids in vitro in lipopolysaccharide-activated macrophage cells and in vivo in tissues from mouse models of disease. nih.govresearchgate.net For instance, a comprehensive UPLC-MS/MS method utilized 150 MRM transitions to profile and identify 79 different eicosanoids in RAW264.7 macrophage cells. mdpi.com Such targeted methods allow for the simultaneous profiling of PGE2-G, PGD2-G, PGF2α-G, and their corresponding hydrolysis products (PGE2, PGD2, PGF2α) from a single sample, providing a detailed snapshot of these inflammatory mediators without requiring extensive purification or derivatization steps. nih.gov
Assessment of Analytical Figures of Merit: Linearity, Sensitivity, and Matrix Effects in Research Assays
The validation of an analytical method requires the rigorous assessment of its performance characteristics. For LC-MS/MS assays involving prostaglandin glyceryl esters, key figures of merit include linearity, sensitivity (limits of detection and quantification), and matrix effects.
Linearity: Assays demonstrate excellent linearity over a wide dynamic range. For example, a method for PGE2 and PGD2 quantification using PGE2-d4 as an internal standard showed a linear instrument response from 1 pg to 100 ng, with coefficients of determination (R²) of 1.0000 and 0.9999, respectively. nih.gov Another validated method reported a linear response for prostaglandin glyceryl esters over a 500-fold concentration range. nih.gov
Sensitivity: Modern UPLC-MS/MS methods achieve outstanding sensitivity, reaching into the femtomole range. nih.gov A validated method for PG-Gs reported a limit of quantification (LOQ) of approximately 25 femtomoles on-column for each analyte. nih.gov Other high-sensitivity platforms have demonstrated LOQs for compounds like PGD2 at 0.5 ng/mL. waters.com
Matrix Effects: The co-eluting endogenous components in biological samples can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. This is a critical parameter to assess in quantitative assays. The matrix effect is typically determined by comparing the peak area of an analyte in a standard solution to its peak area in a post-extraction spiked biological sample. nih.gov The use of a co-eluting, stable isotope-labeled internal standard like PGE2-d4-1-glyceryl ester is the most effective strategy to compensate for matrix effects, as it experiences similar ionization suppression or enhancement as the target analyte. nih.gov
| Analyte/Method | Internal Standard | Linearity (Range) | Limit of Quantification (LOQ) | Analyte Recovery | Reference |
|---|---|---|---|---|---|
| Prostaglandin Glyceryl Esters (PG-Gs) | Penta-deuterated PG-Gs | ~500-fold range | ~25 fmol on-column | >43% | nih.gov |
| PGE2 | PGE2-d4 | 1 pg - 100 ng (R² = 1.0000) | Not Specified | Accuracy: 3.0 ± 2.9% | nih.gov |
| PGD2 | PGE2-d4 | 1 pg - 100 ng (R² = 0.9999) | 0.5 ng/mL | Not Specified | nih.govwaters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specialized Eicosanoid Analysis
While LC-MS/MS has become a dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and valid approach for eicosanoid analysis. uab.edu PGE2-d4-1-glyceryl ester is explicitly intended for use as an internal standard for quantification by either GC- or LC-MS. caymanchem.combertin-bioreagent.com GC-MS methods often require a chemical derivatization step to increase the volatility and thermal stability of the analytes, which can make sample preparation more laborious compared to LC-MS. uab.eduacs.org However, for specific applications, GC-MS can provide excellent chromatographic resolution and sensitive detection, making it a valuable tool in the comprehensive analysis of prostaglandin metabolism. nih.gov
High-Resolution Mass Spectrometry for Novel Metabolite Identification and Structural Elucidation in Research Samples
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QqTOF) or Orbitrap-based systems, is essential for the confident identification of novel metabolites and the structural elucidation of known compounds in complex research samples. acs.org In the context of prostaglandin research, HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown analyte.
For example, the preliminary identification of endogenous PGE2-G in a rat hindpaw extract was achieved using a triple quadrupole mass spectrometer, but further structural evidence was obtained using a nano-HPLC/QqTOF system. nih.gov This HRMS analysis yielded a mass estimate of 444.2990 for the ammoniated adduct of PGE2-G, which was within 7.7 parts per million (p.p.m.) of the calculated exact mass, providing strong confirmation of its identity. nih.gov Similarly, HRMS has been used to determine the exact mass of prostaglandin fragment ions, helping to confirm fragmentation pathways. nih.gov This level of mass accuracy is indispensable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—a common challenge in lipidomics. acs.org
| Technique | Ion Type | Observed m/z | Mass Accuracy | Application | Reference |
|---|---|---|---|---|---|
| nano-HPLC/QqTOF MS | [M+NH₄]⁺ | 444.2990 | 7.7 p.p.m. | Identification of endogenous PGE2-G in rat tissue | nih.gov |
| API5500Q (Linear Ion Trap) | Product Ion | 189.1279 | +1.2 mDa difference | Determination of exact m/z of PGE2 fragment ion | nih.gov |
Chromatographic Separation Techniques (HPLC, UPLC) Coupled with Mass Spectrometric Detection for Eicosanoid Research
The coupling of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometric detection forms the backbone of modern eicosanoid research. nih.govnih.gov The chromatographic step is critical for separating the complex mixture of lipids present in biological extracts before they enter the mass spectrometer. mdpi.com UPLC, which uses smaller particle sizes in the stationary phase, generally provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC. nih.gov
This enhanced separation is particularly important for resolving closely related eicosanoid isomers, such as PGE2 and PGD2, which can be difficult to distinguish by mass spectrometry alone. nih.gov The development of single-run UPLC-MS/MS methods has enabled the quantification of both prostaglandin-glycerol esters and classical prostaglandins within the same analysis, streamlining the workflow and providing a more comprehensive biological picture. nih.govresearchgate.net The use of an appropriate internal standard, like PGE2-d4-1-glyceryl ester, throughout the coupled HPLC/UPLC-MS process is essential for achieving accurate and reproducible quantification. nih.gov
Internal Standard Application in Method Validation and Quality Control for Lipidomics Research
In the intricate landscape of lipidomics, the precise and reproducible quantification of specific lipid molecules presents a considerable analytical hurdle. The immense chemical diversity of lipids, combined with inevitable variations introduced during sample extraction, handling, and instrumental analysis, can compromise the accuracy and reliability of scientific data. rsc.orgrsc.org To surmount these obstacles, the use of stable isotope-labeled internal standards has become a foundational practice in modern mass spectrometry-based analytical methods. mdpi.com Prostaglandin E2-d4-1-glyceryl ester is specifically designed to function as an ideal internal standard for the quantification of its naturally occurring, non-labeled counterpart, Prostaglandin E2-1-glyceryl ester. caymanchem.combertin-bioreagent.com The latter is an endogenous metabolite derived from the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) through the action of the cyclooxygenase-2 (COX-2) enzyme. caymanchem.comnih.govcaymanchem.com
An internal standard (IS) is a compound that shares very similar physicochemical characteristics with the analyte being measured and is added at a precise, known concentration to every sample before any processing begins. thermofisher.com As a deuterated analogue, this compound contains four deuterium (B1214612) atoms in its structure. bertin-bioreagent.com This isotopic labeling increases its mass, making it distinguishable from the target analyte by a mass spectrometer, but does not materially affect its chemical properties. bertin-bioreagent.comnih.gov Consequently, it behaves nearly identically to the endogenous analyte during critical steps like solvent extraction, chromatographic separation, and ionization in the mass spectrometer's source. caymanchem.comnetascientific.com
This strategy, known as isotope dilution mass spectrometry (IDMS), allows researchers to correct for procedural variability. rsc.orgmdpi.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known quantity of the internal standard, any analyte loss during sample preparation or fluctuations in instrument performance can be effectively normalized. rsc.orgnih.gov This approach is widely regarded as the gold standard for achieving the highest level of accuracy in quantitative bioanalysis. rsc.orgmdpi.com
The application of this compound is fundamental to both the initial validation of an analytical method and its ongoing quality control.
Method Validation is the process of formally demonstrating that an analytical procedure is accurate, reproducible, and fit for its intended purpose. The internal standard is crucial for establishing key validation parameters:
Linearity: A method's ability to produce results that are directly proportional to the concentration of the analyte is confirmed by creating a calibration curve. This involves analyzing a series of standards with known concentrations of Prostaglandin E2-1-glyceryl ester, each containing a fixed amount of this compound. A high correlation coefficient (R²) for the plot of the analyte/IS response ratio versus concentration confirms linearity.
Accuracy and Precision: These are assessed using quality control (QC) samples prepared at low, medium, and high concentrations within the linear range. lipidomicstandards.org Accuracy refers to how close the measured value is to the true value, while precision measures the consistency of results over repeated measurements. Analyzing these QC samples multiple times within the same batch (intra-assay) and across different days (inter-assay) demonstrates the method's reproducibility. The internal standard helps minimize the coefficient of variation (CV%), a measure of imprecision. nih.gov
Table 1: Representative Method Validation Data for a Prostaglandin E2-1-glyceryl ester Assay using this compound as an Internal Standard. This table is illustrative and compiled from typical performance data seen in validated lipidomics methods.
| Validation Parameter | Measurement | Result | Acceptance Criteria |
|---|---|---|---|
| Linearity | Calibration Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (R²) | >0.998 | ≥0.99 | |
| Intra-Assay Precision | Low QC (2 ng/mL) CV% | 4.8% | <15% |
| Medium QC (100 ng/mL) CV% | 3.5% | <15% | |
| High QC (400 ng/mL) CV% | 3.9% | <15% | |
| Inter-Assay Precision | Low QC (2 ng/mL) CV% | 7.2% | <15% |
| Medium QC (100 ng/mL) CV% | 5.8% | <15% | |
| High QC (400 ng/mL) CV% | 6.1% | <15% | |
| Accuracy | Low QC (2 ng/mL) % Bias | +5.5% | ±15% |
| Medium QC (100 ng/mL) % Bias | -2.1% | ±15% |
Quality Control (QC) in routine analysis, especially in large-scale studies, relies heavily on internal standards. nih.gov Such studies may involve analyzing samples in numerous batches over weeks or months. nih.gov By including QC samples spiked with this compound in each batch, analysts can monitor the stability and consistency of the entire analytical system. thermofisher.comlipidomicstandards.org A consistent signal from the internal standard across all samples provides confidence in the analytical run. Conversely, any significant drift or variability in the internal standard's signal can alert researchers to potential issues, such as degradation of the chromatography column or a decline in mass spectrometer sensitivity, thereby ensuring the long-term integrity and comparability of the data. nih.govnih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| 2-arachidonoyl glycerol |
| Prostaglandin E2-1-glyceryl ester |
Investigation of Biochemical Pathways and Enzymatic Transformations Involving Prostaglandin Glyceryl Esters in Research Models
Elucidation of Cyclooxygenase-2 (COX-2) Mediated Biosynthesis of Prostaglandin (B15479496) Glyceryl Esters from Endocannabinoids
The biosynthesis of prostaglandin glyceryl esters (PG-Gs) is a critical pathway initiated by the enzyme Cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2, an inducible enzyme often associated with inflammation, can utilize the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) as a substrate, a function not efficiently performed by its constitutive counterpart, COX-1. nih.govresearchgate.net This enzymatic reaction converts 2-AG into prostaglandin H2 glyceryl ester (PGH2-G), the precursor for various PG-Gs. nih.govresearchgate.net
Research has demonstrated that 2-AG is as effective a substrate for COX-2 as arachidonic acid, the traditional precursor for prostaglandins (B1171923). nih.govresearchgate.net In fact, some in vitro studies suggest that 2-AG may even be a better substrate for COX-2 compared to arachidonic acid. nih.gov This COX-2-mediated oxygenation of 2-AG has been observed in various experimental systems, including cultured macrophages. nih.govresearchgate.net
Following the formation of PGH2-G, prostaglandin isomerases and synthases can further metabolize it to produce a range of PG-Gs, such as PGE2-G, PGD2-G, PGF2α-G, and PGI2-G. acs.orgacs.orgcapes.gov.br For instance, in macrophage cell lines, PGH2-G is a substrate for cellular PGD synthase, leading to the formation of PGD2-G. nih.govresearchgate.net Similarly, peritoneal macrophages can synthesize PGE2-G and PGI2-G in response to stimuli like zymosan. acs.orgacs.org The production of these PG-Gs from endogenous 2-AG in macrophages has been shown to be dependent on calcium and the activity of diacylglycerol lipase (B570770) and COX-2. nih.govresearchgate.net
This pathway highlights a distinct role for COX-2 in the metabolism of endocannabinoids, leading to the generation of a novel class of prostaglandin derivatives. nih.gov The ability of COX-2 to divert 2-AG from its role in cannabinoid signaling to the production of pro-inflammatory PG-Gs suggests a potential enzymatic switch that can modulate physiological and pathological processes. nih.gov
Enzymatic Hydrolysis and Inactivation Pathways of Prostaglandin Glyceryl Esters by Lipases (e.g., Monoacylglycerol Lipase, Fatty Acid Amide Hydrolase) in In Vitro Systems
The biological activity of prostaglandin glyceryl esters (PG-Gs) is terminated through enzymatic hydrolysis, a process primarily mediated by lipases. The main enzymes implicated in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), have also been investigated for their ability to hydrolyze PG-Gs. acs.orgacs.orgnih.gov
Initial studies suggested that PG-Gs are poor substrates for both purified MAGL and FAAH when compared to their preferred substrates, 2-AG and anandamide (B1667382) (AEA), respectively. acs.orgnih.gov For instance, the catalytic efficiency of MGL for 2-AG was found to be 30-100 times higher than for PG-Gs, while FAAH showed a 150-200 fold preference for 2-AG over PG-Gs. nih.gov Similarly, FAAH's preference for AEA over PG-Gs was approximately 200-300 fold higher. nih.gov
However, more recent research has challenged the initial view on MAGL's role. nih.govresearchgate.net These studies have shown that human MAGL can robustly hydrolyze various PG-Gs, including PGE2-G. nih.govresearchgate.net This hydrolysis was observed to be significant, with the hydrolysis rate of some PG-Gs, like 15d-PGJ2-G, rivaling that of the best monoacylglycerol substrates for MAGL. nih.govresearchgate.net Other enzymes from the α/β-hydrolase domain (ABHD) family, such as ABHD6 and ABHD12, also exhibit hydrolytic activity towards PG-Gs, although with different substrate preferences. nih.govresearchgate.net For example, hABHD6 preferentially hydrolyzes PGD2-G, while hABHD12 shows only marginal activity towards PGE2-G. nih.govresearchgate.net
In cellular models, such as RAW 264.7 macrophage-like cells, both 2-AG and PG-G hydrolytic activities are present. acs.org Studies using specific inhibitors have helped to distinguish these activities. For example, the FAAH inhibitor URB-597 did not significantly inhibit PGE2-G hydrolysis in brain particulate fractions, suggesting that an enzyme other than FAAH is responsible for its degradation in this tissue. acs.orgacs.org While in vitro experiments with purified enzymes indicated that PG-Gs are poor substrates for MGL, longer incubation times in cellular systems did show some MGL-mediated hydrolysis of PGE2-G. acs.org
It is important to note that the stability of PG-Gs can vary significantly between species. For example, PGE2-G is rapidly hydrolyzed in rat plasma but is much more stable in human plasma. nih.gov This highlights the need for careful consideration of the experimental model when studying PG-G metabolism.
Table 1: Comparative Hydrolysis of Prostaglandin Glyceryl Esters by Endocannabinoid Hydrolases
| Enzyme | Substrate | Relative Hydrolysis Rate | Reference |
| Human Monoacylglycerol Lipase (hMAGL) | PGE2-G | Robust | nih.gov, researchgate.net |
| PGD2-G | Robust | nih.gov, researchgate.net | |
| 15d-PGJ2-G | High, comparable to best MAGL substrates | nih.gov, researchgate.net | |
| Human α/β-hydrolase domain 6 (hABHD6) | PGD2-G | Preferential | nih.gov, researchgate.net |
| Human α/β-hydrolase domain 12 (hABHD12) | PGE2-G | Marginal | nih.gov, researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | PGE2-G | Poor compared to AEA and 2-AG | acs.org, nih.gov |
| PGD2-G | Poor compared to AEA and 2-AG | acs.org | |
| PGF2α-G | Poor compared to AEA and 2-AG | acs.org |
This table summarizes the relative efficiency of different lipases in hydrolyzing various prostaglandin glyceryl esters based on in vitro findings.
Isomerization Dynamics of Prostaglandin Glyceryl Esters (e.g., 2- to 1-Glyceryl Ester Equilibration) in Aqueous Media and Biological Milieu
Prostaglandin glyceryl esters (PG-Gs) exist as isomers, primarily the 2-glyceryl ester and the 1-glyceryl ester. The initial product of the COX-2-mediated oxygenation of 2-arachidonoylglycerol (2-AG) is the 2-glyceryl ester of prostaglandin H2 (PGH2-2-G). caymanchem.comcaymanchem.com However, this 2-glyceryl ester form is not stable in aqueous environments and undergoes a rapid, non-enzymatic isomerization to the more stable 1-glyceryl ester. caymanchem.comcaymanchem.comlabscoop.com
This equilibration process occurs within minutes in typical aqueous media, resulting in a mixture that is predominantly the 1-glyceryl ester. caymanchem.comcaymanchem.comlabscoop.com The equilibrium mixture typically consists of approximately 90% of the 1-glyceryl ester and 10% of the 2-glyceryl ester. caymanchem.comcaymanchem.comlabscoop.com This rapid isomerization is a critical factor to consider when studying the biological activities of PG-Gs, as any preparation of a 2-glyceryl ester will quickly convert to a mixture containing a majority of the 1-glyceryl ester isomer in a biological milieu.
This dynamic equilibrium between the 2- and 1-glyceryl ester forms has implications for the biological activity and metabolism of these compounds. While the initial enzymatic product is the 2-glyceryl ester, the predominant form present in biological systems is likely the 1-glyceryl ester. Therefore, the biological effects observed following the administration of a PG-G may be attributable to the 1-glyceryl ester, the 2-glyceryl ester, or a combination of both.
The stability and isomerization of these compounds have been investigated, but much is still unknown about the intrinsic biological activity of each specific isomer. caymanchem.comcaymanchem.com The rapid interconversion complicates the study of the individual isomers' pharmacological properties. To address this, stable analogs of the 2-glyceryl and 1(3)-glyceryl esters have been synthesized to better understand their distinct biological roles. researchgate.net
Prostaglandin E2-d4-1-Glyceryl Ester in Tracing Metabolic Fluxes and Biosynthetic Routes of Eicosanoids
Isotopically labeled compounds are invaluable tools in metabolic research, and this compound (PGE2-d4-1-glyceryl ester) serves as an important internal standard for the quantification of endogenous PGE2-1-glyceryl ester. caymanchem.com The use of deuterated standards, such as PGE2-d4-1-glyceryl ester, in mass spectrometry-based analytical methods allows for accurate and precise measurement of the corresponding unlabeled analyte in complex biological samples. lipidmaps.orgnih.govtexilajournal.com
The principle behind this application is that the deuterated standard is chemically identical to the endogenous compound but has a higher mass due to the presence of deuterium (B1214612) atoms. texilajournal.com When added to a biological sample at a known concentration, it co-elutes with the endogenous analyte during chromatographic separation and is detected by the mass spectrometer. lipidmaps.orgtexilajournal.com By comparing the signal intensity of the deuterated standard to that of the endogenous compound, researchers can accurately quantify the amount of the endogenous compound present in the sample, compensating for any sample loss during extraction and analysis. lipidmaps.orgtexilajournal.com
The use of PGE2-d4-1-glyceryl ester and other deuterated eicosanoid standards has been instrumental in elucidating the metabolic fluxes and biosynthetic routes of eicosanoids. By tracing the fate of these labeled compounds, researchers can gain insights into the rates of synthesis, degradation, and interconversion of various eicosanoids in different physiological and pathological conditions. nih.gov
Interactions with Lipid-Metabolizing Enzymes and Their Regulatory Mechanisms in Preclinical Studies
Prostaglandin glyceryl esters (PG-Gs) are integrated into the complex network of lipid metabolism, and their levels are regulated by a variety of lipid-metabolizing enzymes. Beyond the primary hydrolytic enzymes like MAGL and FAAH, other enzymes such as carboxylesterases have been shown to play a role in their degradation. researchgate.net
Preclinical studies have begun to unravel the regulatory mechanisms governing the activity of these enzymes and their impact on PG-G signaling. For instance, inhibition of carboxylesterase 1 (CES1) in human macrophages has been shown to alter the immunomodulatory effects of PG-Gs. researchgate.net This suggests that CES1 is a key enzyme in the metabolic inactivation of these lipid mediators.
The regulation of the enzymes involved in the biosynthesis of PG-Gs is also a critical aspect. The expression and activity of COX-2, the enzyme that initiates the conversion of 2-AG to PG-Gs, are tightly regulated by various stimuli, including inflammatory signals and growth factors. nih.gov This regulated expression provides a mechanism for controlling the production of PG-Gs in a context-dependent manner.
Furthermore, the interplay between the PG-G pathway and other lipid signaling pathways is an active area of research. For example, the balance between the hydrolysis of 2-AG by MAGL and its oxygenation by COX-2 can determine the relative levels of endocannabinoid and pro-inflammatory signals. Pharmacological inhibition of FAAH has been shown to have analgesic and anti-inflammatory effects, in part by increasing the levels of anandamide and other fatty acid amides. nih.govmdpi.com Understanding how such interventions affect the production and degradation of PG-Gs is crucial for a complete picture of their pharmacological effects.
The regulation of these lipid-metabolizing enzymes can also be influenced by microRNAs, which are small non-coding RNAs that can modulate gene expression. frontiersin.org Research in this area is beginning to reveal how microRNAs can fine-tune the eicosanoid pathways, including the production of prostaglandins. frontiersin.org
Table 2: Investigated Lipid-Metabolizing Enzymes and their Role in Prostaglandin Glyceryl Ester Metabolism
| Enzyme | Function in PG-G Metabolism | Regulatory Insights from Preclinical Studies | Reference |
| Cyclooxygenase-2 (COX-2) | Biosynthesis of PG-Gs from 2-AG | Induced by inflammatory stimuli and growth factors. | nih.gov, nih.gov, nih.gov |
| Monoacylglycerol Lipase (MAGL) | Hydrolysis of PG-Gs | Can robustly hydrolyze PG-Gs, challenging earlier findings of it being a poor substrate. | nih.gov, acs.org, researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of PG-Gs | Considered a poor substrate compared to endocannabinoids. Inhibition of FAAH has therapeutic potential in pain and inflammation. | acs.org, nih.gov, nih.gov, mdpi.com |
| Carboxylesterase 1 (CES1) | Hydrolysis of PG-Gs | Inhibition alters the immunomodulatory effects of PG-Gs in macrophages. | researchgate.net |
| α/β-hydrolase domain 6 (ABHD6) | Hydrolysis of PG-Gs | Shows preferential hydrolysis of PGD2-G. | nih.gov, researchgate.net |
| α/β-hydrolase domain 12 (ABHD12) | Hydrolysis of PG-Gs | Exhibits marginal hydrolytic activity towards PGE2-G. | nih.gov, researchgate.net |
This table provides an overview of the key enzymes involved in the metabolism of prostaglandin glyceryl esters and the insights gained from preclinical research.
Prostaglandin E2 D4 1 Glyceryl Ester in Mechanistic Studies of Cellular and Physiological Processes Excluding Clinical Outcomes
Research on Cellular Signal Transduction Pathways Modulated by Prostaglandin (B15479496) E2-Glyceryl Ester Analogs in Cell Lines
Studies utilizing cell lines, such as the murine macrophage-like cell line RAW264.7, have been instrumental in dissecting the intracellular signaling cascades initiated by PGE2-glyceryl ester. These investigations highlight a signaling pathway distinct from that of its well-known counterpart, Prostaglandin E2 (PGE2). nih.gov
Calcium Mobilization and Inositol (B14025) Trisphosphate (IP3) Signaling
A primary signaling event triggered by PGE2-glyceryl ester is the rapid mobilization of intracellular calcium (Ca²+). nih.gov Research demonstrates that PGE2-G induces a swift, concentration-dependent increase in cytosolic Ca²+ levels in RAW264.7 cells. nih.gov This effect is notably absent when cells are treated with PGE2 itself or other related glyceryl prostaglandins (B1171923) like PGD2-G. nih.govpnas.org
The mechanism underlying this calcium release involves the inositol trisphosphate (IP3) signaling pathway. youtube.com PGE2-G stimulates a significant, albeit transient, increase in the production of IP3. nih.govpnas.org IP3, a key second messenger, binds to its receptors on the endoplasmic reticulum, facilitating the release of stored calcium into the cytoplasm. youtube.com This entire response is independent of the hydrolysis of PGE2-G into PGE2, indicating a direct action of the esterified molecule. nih.gov
| Compound | Effect on Intracellular Ca²+ Mobilization (RAW264.7 cells) | Effect on IP3 Level Increase (RAW264.7 cells) | Reference |
|---|---|---|---|
| Prostaglandin E2-glyceryl ester (PGE2-G) | Induces rapid, concentration-dependent increase | Stimulates transient increase | nih.govpnas.org |
| Prostaglandin E2 (PGE2) | No mobilization observed | No stimulation observed | nih.gov |
| Prostaglandin D2-glyceryl ester (PGD2-G) | No mobilization observed | Not Reported | nih.gov |
Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinases (ERK) Activation
The signaling cascade initiated by PGE2-G extends downstream of calcium and IP3. The hydrolysis of membrane phospholipids (B1166683) that generates IP3 also produces diacylglycerol (DAG), an activator of Protein Kinase C (PKC). pnas.org Studies confirm that PGE2-G treatment leads to the activation and membrane translocation of PKC in RAW264.7 cells. nih.govnih.gov
Furthermore, this activation of the PLC/IP3/Ca²+/PKC axis culminates in the stimulation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, PGE2-G induces a concentration-dependent phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govpnas.org This activation of ERK is shown to be dependent on the upstream activities of PKC, the IP3 receptor, and phospholipase C β, forming a cohesive signaling pathway from receptor engagement to nuclear signaling. nih.gov
Investigations into Potential G Protein-Coupled Receptor (GPCR) and Cannabinoid Receptor (CB1) Interactions of Prostaglandin E2-Glyceryl Esters in Research Models
The unique signaling profile of PGE2-G, which differs significantly from PGE2, strongly suggests that it does not primarily act through the classical prostanoid EP receptors. nih.gov This has led to investigations into its potential interactions with other receptors, including novel G protein-coupled receptors (GPCRs) and cannabinoid receptors. nih.govnih.gov
The derivation of PGE2-G from the endocannabinoid 2-AG provides a strong rationale for exploring its relationship with cannabinoid receptors. nih.govnih.gov The primary targets for endocannabinoids are the CB1 and CB2 receptors, which are both GPCRs. nih.gov Some evidence has classified PGE2-1-glyceryl ester as an endocannabinoid ligand for the CB1 receptor. medchemexpress.com However, the interaction is complex and appears to be system-dependent. In a study on primary cultured hippocampal neurons, the effects of PGE2-G on synaptic transmission were not blocked by a CB1 receptor antagonist, suggesting a CB1-independent mechanism in the central nervous system. nih.gov
Further evidence for a distinct receptor comes from studies where a cocktail of antagonists for known prostanoid receptors failed to completely block the biological effects of PGE2-G, whereas the same antagonists fully blocked the effects of PGE2. nih.govnih.gov This indicates that while some effects of PGE2-G may be mediated by its metabolite PGE2, a significant portion of its activity is mediated through a separate, as-yet-unidentified receptor. nih.gov
Role in In Vitro and Ex Vivo Studies of Inflammation and Immunomodulation, Utilizing Eicosanoid Profiling
PGE2-G has been identified as a modulator of immune responses in in vitro models. nih.gov In RAW264.7 macrophage cells, PGE2-G was found to produce dose-related changes in the activity of Nuclear Factor-kappa B (NFκB), a pivotal transcription factor that governs inflammatory gene expression. nih.govnih.gov This finding implicates PGE2-G as a pro-inflammatory mediator, similar to PGE2. nih.gov
The existence and relevance of PGE2-G in biological systems have been confirmed through eicosanoid profiling. nih.gov Using sensitive mass spectrometric techniques, researchers have demonstrated that PGE2-G is an endogenous compound found in rats. nih.govnih.gov Its levels are significantly decreased by the inhibition of COX-2, confirming its biosynthetic origin. nih.gov The use of deuterated standards like Prostaglandin E2-d4-1-glyceryl ester is essential for the accurate quantification of the endogenous compound in these profiling studies. caymanchem.com
Application in Preclinical Models for Understanding Nociception and Pain Signaling Mechanisms
Preclinical studies in animal models have established a clear role for PGE2-G in pain signaling. nih.gov Research shows that the intraplantar administration of PGE2-G into the paw of a rat induces both thermal hyperalgesia (an increased sensitivity to painful heat stimuli) and mechanical allodynia (the perception of pain from a normally non-painful mechanical stimulus). nih.gov
These findings characterize PGE2-G as a pro-nociceptive molecule, capable of directly sensitizing pain pathways. nih.gov This action presents a stark contrast to its precursor, the endocannabinoid 2-AG, which is known to have anti-nociceptive (pain-relieving) properties. nih.gov This has led to the hypothesis that COX-2 can act as an "enzymatic switch," converting an anti-nociceptive molecule (2-AG) into a pro-nociceptive one (PGE2-G), thereby actively contributing to the generation of pain. nih.gov
| Preclinical Model | Compound Administered | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Rat (Intraplantar Injection) | Prostaglandin E2-glyceryl ester (PGE2-G) | Induction of thermal hyperalgesia | Pro-nociceptive activity | nih.govnih.gov |
| Rat (Intraplantar Injection) | Prostaglandin E2-glyceryl ester (PGE2-G) | Induction of mechanical allodynia | Pro-nociceptive activity | nih.govnih.gov |
Studies on the Generation of Phospholipid-Esterified Prostaglandins in Cellular Systems
The formation of PGE2-G is part of a broader class of molecules known as enzymatically oxidized phospholipids (eoxPLs), where eicosanoids are covalently attached to larger lipid structures. nih.gov The biosynthesis of these molecules begins when a cell is activated, leading to the release of fatty acids like arachidonic acid from membrane phospholipids via phospholipase A2 enzymes. wikipedia.org
While free arachidonic acid is converted by COX enzymes into free prostaglandins, alternative pathways exist. researchgate.net One such pathway is the direct oxygenation of endocannabinoids like 2-AG by COX-2 to produce prostaglandin glycerol (B35011) esters. nih.govpnas.org Another related process involves the esterification of newly formed eicosanoids into membrane phospholipids. nih.gov This process is not a minor pathway but occurs acutely upon cell stimulation, on a timescale similar to the generation of free acid eicosanoids. nih.gov For example, studies in human platelets have identified the formation of four types of PGE2 esterified to phosphatidylethanolamine (B1630911) (PGE2-PE), a process sensitive to aspirin, which inhibits COX enzymes. nih.gov These findings demonstrate that cellular systems are capable of generating a diverse array of esterified prostaglandins, which remain cell-bound and can exert biological actions distinct from their free acid counterparts. nih.gov
Advanced Applications and Emerging Research Directions for Prostaglandin E2 D4 1 Glyceryl Ester
Integration in Multi-Omics Research for Comprehensive Lipidomic and Metabolomic Analysis
In the fields of lipidomics and metabolomics, which seek to comprehensively identify and quantify vast numbers of lipids and metabolites, accuracy and precision are paramount. Prostaglandin (B15479496) E2-d4-1-glyceryl ester is an essential tool for achieving this quantitative rigor in multi-omics studies. nih.gov As a stable isotope-labeled internal standard, it is chemically identical to the endogenous analyte (PGE2-1-glyceryl ester) but has a distinct mass due to the presence of four deuterium (B1214612) atoms. bertin-bioreagent.combioscience.co.uk
When added to a biological sample at a known concentration at the beginning of the extraction process, it co-purifies with the endogenous compound and experiences the same degree of loss during sample preparation and variability during analysis. nih.gov By comparing the signal of the known amount of the deuterated standard to the signal of the unlabeled analyte in a mass spectrometer, researchers can calculate the absolute concentration of the endogenous PGE2-1-glyceryl ester with high accuracy. nih.govnih.gov This stable isotope dilution method is considered the gold standard for quantification in mass spectrometry. nih.gov This approach enables the reliable profiling of eicosanoid glyceryl esters in complex biological matrices, facilitating the integration of these lipids into larger metabolomic and lipidomic datasets to understand their regulation in various physiological and pathological states. nih.govnih.gov
Development of Novel Analytical Platforms and High-Throughput Screening Assays Utilizing Stable Isotope Standards
The development of new and improved analytical platforms relies on the availability of robust standards for validation and quantification. Prostaglandin E2-d4-1-glyceryl ester plays a crucial role in the creation of sensitive and specific assays for eicosanoid research. nih.gov It is integral to the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can simultaneously quantify multiple prostaglandin glyceryl esters and their corresponding free acid prostaglandins (B1171923). nih.gov
The use of stable isotope standards like PGE2-d4-1-glyceryl ester underpins the reliability of these platforms, ensuring that the measurements are accurate and reproducible across different experiments and laboratories. nih.gov Such validated and robust quantitative methods are a fundamental prerequisite for the development of high-throughput screening (HTS) assays. nih.govcapes.gov.br HTS involves the rapid testing of thousands of chemical compounds for their effects on a specific biological pathway. youtube.com By providing a reliable method to quantify changes in PGE2-glyceryl ester levels, the deuterated standard enables the screening of compound libraries to identify potential modulators of the COX-2-mediated endocannabinoid metabolism pathway.
Future Prospects in Elucidating Uncharted Biological Activities and Metabolic Pathways of Eicosanoid Glyceryl Esters
A growing body of evidence suggests that eicosanoid glyceryl esters are not merely inactive precursors but are bioactive signaling molecules in their own right. nih.govnih.gov These compounds are generated when cyclooxygenase-2 (COX-2) acts on the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous and immune systems. nih.govnih.gov Research has revealed that prostaglandin glyceryl esters (PG-Gs) possess unique pharmacological properties distinct from their free acid prostaglandin counterparts. nih.govpnas.org
For instance, PGE2-glyceryl ester (PGE2-G) has been shown to trigger rapid calcium mobilization and activate specific intracellular signaling cascades in macrophage-like cells, effects not observed with PGE2 itself. pnas.org This suggests that PGE2-G may act through its own, as-yet-unidentified receptor. nih.gov Furthermore, while PGE2-G can be metabolized to PGE2, some of its biological effects, such as inducing hyperalgesia, are only partially blocked by prostaglandin receptor antagonists, indicating a dual mechanism of action. nih.gov
The ability to accurately quantify endogenous PGE2-G using its deuterated standard is critical for these investigations. nih.govnih.gov It allows researchers to distinguish the biological effects of the ester from those of its hydrolysis product, PGE2, and to explore its metabolic fate in various tissues. nih.gov Future research using this compound will be instrumental in mapping the novel metabolic pathways of these eicosanoid esters and uncovering their full spectrum of biological activities. nih.govnih.gov
Table 2: Selected Research Findings on Eicosanoid Glyceryl Esters
| Finding | Description | Significance | Source |
| Endogenous Production | Prostaglandin glyceryl esters (PG-Gs) are generated by the action of COX-2 on the endocannabinoid 2-arachidonoylglycerol (2-AG). | Links the endocannabinoid and eicosanoid signaling pathways. | nih.govnih.gov |
| Distinct Bioactivity | PGE2-G triggers calcium mobilization and activates PKC in RAW264.7 cells, while PGE2 does not. | Suggests PG-Gs have unique cellular targets and functions separate from free acid prostaglandins. | pnas.org |
| Metabolic Fate | PGE2-G is rapidly hydrolyzed to PGE2 in rat plasma but is significantly more stable in human plasma and cerebrospinal fluid. | Indicates species-specific differences in metabolism and the potential for PG-Gs to act as a latent source of prostaglandins. | nih.govcapes.gov.br |
| Novel Signaling | The pain-inducing (hyperalgesic) effects of PGE2-G are only partially mediated by its conversion to PGE2, pointing to a unique receptor or pathway. | Implies that PG-Gs may represent a new class of inflammatory mediators with their own distinct pharmacology. | nih.gov |
Methodological Innovations for Enhanced Sensitivity, Specificity, and Throughput in Prostaglandin Ester Research
Methodological innovation in analytical chemistry is driven by the need for greater sensitivity, specificity, and speed. The use of this compound is central to achieving these goals in eicosanoid analysis. nih.gov The stable isotope dilution LC-MS/MS assay enabled by this standard is inherently specific, as it relies on both the chromatographic retention time and the unique mass-to-charge ratio of the analyte and its fragments for identification. nih.govnih.gov
This high degree of specificity allows for confident detection in highly complex biological samples. nih.gov Furthermore, the use of deuterated standards significantly enhances sensitivity by improving the signal-to-noise ratio, enabling quantification at very low levels, often in the femtomole (fmol) range. nih.gov Innovations in analytical methods now allow for the simultaneous profiling of multiple PG-Gs and their corresponding free acids in a single run, without the need for chemical derivatization. nih.gov This drastically increases throughput compared to older methods that required separate analyses and purification steps. Other methodological advances, such as charge-reversal derivatization, can further boost sensitivity by 10- to 20-fold for eicosanoids, and the principles of stable isotope dilution remain critical for ensuring quantification is accurate within these novel frameworks. nih.gov
Conclusion: Synthesis of Research Findings and Future Academic Trajectories for Prostaglandin E2 D4 1 Glyceryl Ester
Summary of Key Research Contributions of Prostaglandin (B15479496) E2-d4-1-Glyceryl Ester in Eicosanoid and Lipid Research
Prostaglandin E2-d4-1-glyceryl ester (PGE2-d4-1-glyceryl ester) has emerged as a critical tool in the field of eicosanoid and lipid research, primarily through its role as a stable isotope-labeled internal standard. Its application in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has significantly enhanced the accuracy and reliability of quantifying its endogenous, non-deuterated counterpart, Prostaglandin E2-1-glyceryl ester (PGE2-1-glyceryl ester) caymanchem.com. This is of paramount importance as PGE2-1-glyceryl ester is a product of the cyclooxygenase-2 (COX-2) mediated metabolism of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) caymanchem.comnih.govnorthwestern.edu. The ability to precisely measure the levels of PGE2-1-glyceryl ester has allowed researchers to delve deeper into the intricate signaling pathways that link the endocannabinoid and eicosanoid systems.
The use of PGE2-d4-1-glyceryl ester has been instrumental in studies investigating the biological activities of prostaglandin glycerol esters. Research has shown that these compounds are not merely metabolic byproducts but possess their own distinct biological activities, including roles in inflammation and pain signaling nih.govnih.gov. For instance, studies have demonstrated that Prostaglandin E2 glycerol ester (PGE2-G) can induce hyperalgesia and modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response nih.gov. The accurate quantification of endogenous PGE2-G, facilitated by its deuterated standard, is crucial for understanding its physiological and pathophysiological significance.
Furthermore, the availability of PGE2-d4-1-glyceryl ester has supported the development and validation of sensitive analytical methods for the simultaneous quantification of a range of eicosanoids and their derivatives in various biological matrices researchgate.netnih.gov. This has paved the way for more comprehensive lipidomic studies, enabling a broader understanding of the complex interplay between different lipid mediators in health and disease.
Identification of Remaining Research Gaps and Methodological Challenges
Despite the significant contributions of this compound, several research gaps and methodological challenges persist in the field. A primary challenge is the inherently low endogenous concentrations of prostaglandin glycerol esters in biological tissues, which pushes the limits of detection of current analytical instrumentation uclouvain.be. This necessitates highly sensitive and specific analytical methods to obtain reliable quantitative data.
Another significant challenge is the structural complexity and potential for isomerization of prostaglandin glycerol esters. The 2-glyceryl ester can rapidly equilibrate to the more stable 1-glyceryl ester in aqueous media, which can complicate analysis and interpretation of results caymanchem.com. Method development must therefore account for this chemical instability to ensure accurate quantification of the specific isomers.
While PGE2-d4-1-glyceryl ester serves as an excellent internal standard for its direct counterpart, there is a lack of commercially available deuterated standards for the full spectrum of prostaglandin glycerol esters (e.g., PGD2-G, PGF2α-G). This limitation hinders the comprehensive and accurate quantification of the entire family of these lipid mediators, which is essential for a complete understanding of their collective biological roles.
Furthermore, the potential for matrix effects in complex biological samples remains a persistent challenge in mass spectrometry-based lipidomics nih.gov. While the use of stable isotope-labeled internal standards like PGE2-d4-1-glyceryl ester can help to mitigate these effects, careful validation of analytical methods is still required to ensure data accuracy. The synthesis of novel deuterated lipids and surfactants is an ongoing area of research aimed at expanding the toolkit available to lipid researchers europa.eunih.gov.
Outlook on the Continued Importance of this compound in Advancing Lipidomics and Biochemical Science
The future of lipidomics and biochemical science relies heavily on the continued development and application of high-quality analytical tools, and this compound will undoubtedly remain a key player. As research into the "lipidome" expands, the need for precise and accurate quantification of individual lipid species becomes increasingly critical for elucidating their complex roles in cellular signaling, metabolism, and disease pathogenesis.
The ongoing exploration of the crosstalk between the endocannabinoid and eicosanoid systems will continue to drive the demand for stable isotope-labeled standards like PGE2-d4-1-glyceryl ester. Future studies will likely focus on delineating the specific contributions of different prostaglandin glycerol esters to various physiological and pathological processes, including neuroinflammation, cancer, and cardiovascular disease. The ability to accurately measure subtle changes in the levels of these mediators in response to various stimuli will be essential for these investigations.
Advances in mass spectrometry technology, such as high-resolution mass spectrometry and ion mobility-mass spectrometry, will further enhance the capabilities of lipidomic analysis. The use of well-characterized internal standards like PGE2-d4-1-glyceryl ester will be crucial for harnessing the full potential of these advanced technologies and ensuring the generation of high-quality, reproducible data.
Q & A
Q. What is the molecular structure and stability profile of Prostaglandin E2-d4-1-glyceryl ester?
The compound has a molecular formula of C23H34D4O7 (molecular weight: 430.6) and is stored at -20°C to maintain stability . Its glyceryl ester moiety undergoes rapid equilibration between 1- and 2-glyceryl positions in aqueous media, forming a 10:90 mixture . Researchers must account for this equilibrium in experimental designs involving aqueous buffers or biological matrices.
Q. What enzymatic pathways synthesize this compound?
It is synthesized via cyclooxygenase-2 (COX-2) and prostaglandin H2 isomerases using 2-arachidonoylglycerol (2-AG) as a precursor. Optimal synthesis occurs in cell cultures or isolated enzyme preparations under controlled pH (7.4) and temperature (37°C) to maximize enzyme activity .
Q. How does this compound differ from other prostaglandin glyceryl esters?
Unlike Prostaglandin D2-1-glyceryl ester (which targets DP receptors) or Prostaglandin F2α-1-glyceryl ester (metabolized by 15-HPGDH), this compound uniquely binds CB1 receptors and induces rapid intracellular calcium surges , distinguishing its signaling role .
Q. What are the recommended formulation protocols for in vivo studies?
The compound dissolves in DMSO , but if insoluble, ethanol, water, or DMF can be used. For animal studies, prepare stock solutions in DMSO (e.g., 50 mg/mL) and dilute with saline to <1% DMSO for intraperitoneal administration. Stability in plasma varies: rapid hydrolysis occurs in rat plasma (t1/2 < 1 hr) but is slower in human plasma , necessitating species-specific pharmacokinetic models .
Advanced Research Questions
Q. How do species-specific metabolic differences impact pharmacokinetic analysis?
Hydrolysis rates differ significantly: rat esterases rapidly convert the compound to PGE2, while human plasma shows delayed metabolism. Researchers must validate hydrolysis kinetics using species-matched matrices and include esterase inhibitors (e.g., PMSF) in human plasma assays to prevent artifactual degradation .
Q. What experimental strategies address contradictions in reported receptor interactions?
While highlights CB1 receptor-mediated calcium signaling , other studies note weak intrinsic activity . To resolve this, use receptor knockout models (e.g., CB1-/- cells) and competitive antagonists (e.g., SR141716A) to confirm target specificity. Pair with calcium imaging and cAMP assays to map downstream pathways .
Q. How can researchers mitigate instability during analytical quantification?
The equilibrium between 1- and 2-glyceryl esters complicates LC-MS/MS quantification. Use deuterated internal standards (e.g., PGE2-d4-1-glyceryl ester-d5) and low-temperature chromatography (4°C) to minimize isomerization. Validate methods with stability tests under experimental conditions .
Q. What are the implications of prostaglandin glycerol ester cross-reactivity in immunoassays?
Antibodies for PGE2 may cross-react with its glyceryl ester form, leading to overestimation of free PGE2. Pre-treat samples with esterase enzymes (e.g., porcine liver esterase) to hydrolyze the ester bond before immunoassay, ensuring specificity .
Q. How does the compound’s interaction with lipid membranes influence cellular uptake?
The glyceryl ester enhances membrane permeability compared to free PGE2. Use fluorescence-labeled analogs (e.g., BODIPY-PGE2-glyceryl ester) and confocal microscopy to track subcellular localization. Compare uptake in lipid raft-disrupted cells (e.g., methyl-β-cyclodextrin treatment) to assess dependency on membrane microdomains .
Methodological Considerations
Q. Designing dose-response studies for inflammatory models :
- In vitro : Use primary macrophages or THP-1 cells stimulated with LPS. Test concentrations from 10 nM–10 µM with 24-hour exposure. Measure TNF-α/IL-6 via ELISA and validate CB1 involvement with antagonists .
- In vivo : Administer intraperitoneally (1–10 mg/kg) in rodent inflammation models (e.g., carrageenan-induced paw edema). Monitor edema reduction and compare to COX-2 inhibitors (e.g., celecoxib) .
Analyzing contradictory data on COX-2 dependency :
Some studies report COX-2-independent synthesis in cancer cells. Use COX-2 siRNA knockdown paired with lipidomics (LC-MS/MS) to quantify residual prostaglandin glycerol esters. Correlate findings with proliferation assays to identify alternative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
